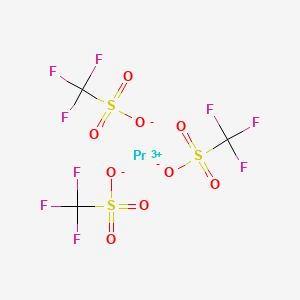
Praseodymium(III) trifluoromethanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
作用机制
Target of Action
Praseodymium(III) trifluoromethanesulfonate, also known as Praseodymium(III) triflate, is primarily used as a catalyst in various chemical reactions . Its main targets are the reactants in these reactions, where it facilitates the transformation of these reactants into desired products.
Mode of Action
This compound acts as a water-tolerant Lewis acid . It interacts with its targets by accepting electron pairs, thereby facilitating the breaking and forming of bonds during the reaction. This Lewis acidity is crucial for its catalytic activity.
Biochemical Pathways
As a catalyst, this compound is involved in several types of reactions, including asymmetric α-amination reactions, polymerization reactions, regioselective reductive ring opening reactions, intermolecular hydroamination reactions, Paal-Knorr condensation, Friedel-Crafts alkenylation, Friedel-Crafts acylation, and Biginelli reactions . The compound’s action affects these pathways by accelerating the reactions and increasing their efficiency.
Result of Action
The primary result of this compound’s action is the efficient synthesis of various chemical products. For example, it has been employed for the synthesis of α-aminonitrile, via condensation of aldehydes, amines, and trimethylsilyl cyanide . It has also been used as a catalyst for the aqueous aza-Diels-Alder reactions of aldehydes and dienes, and the Aldol reaction of silyl enol ethers with aldehydes .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, its water-tolerant nature allows it to function effectively in aqueous environments . .
生化分析
Biochemical Properties
Praseodymium(III) trifluoromethanesulfonate plays a significant role in biochemical reactions due to its ability to act as a catalyst. It interacts with various enzymes and proteins, facilitating reactions that would otherwise require more extreme conditions. For instance, it has been used in asymmetric α-amination reactions, polymerization reactions, and regioselective reductive ring-opening reactions . The nature of these interactions typically involves the activation of substrates through coordination to the praseodymium ion, thereby lowering the activation energy required for the reaction to proceed.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, its catalytic properties can enhance the efficiency of biochemical pathways, leading to increased production of specific metabolites. Additionally, this compound can affect the expression of genes involved in metabolic processes, thereby modulating cellular responses to various stimuli .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes, and either inhibit or activate their activity. This binding often involves coordination to the praseodymium ion, which can induce conformational changes in the enzyme, thereby affecting its function. Furthermore, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its catalytic activity over extended periods. Prolonged exposure to certain environmental factors, such as high temperatures or extreme pH levels, can lead to its degradation, thereby reducing its effectiveness .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance metabolic processes and improve cellular function. At high doses, it may exhibit toxic or adverse effects, such as oxidative stress or disruption of cellular homeostasis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can affect metabolic flux by enhancing the activity of specific enzymes, leading to increased production of certain metabolites. Additionally, this compound can modulate the levels of metabolites by influencing the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The distribution of this compound within cells is influenced by factors such as its chemical properties and the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, this compound may localize to the mitochondria, where it can influence metabolic processes and energy production. The precise localization of this compound within cells is essential for its catalytic activity and overall biochemical effects .
准备方法
Praseodymium(III) trifluoromethanesulfonate can be synthesized through the reaction of praseodymium oxide or praseodymium chloride with trifluoromethanesulfonic acid. The reaction typically involves dissolving praseodymium oxide or chloride in an aqueous solution of trifluoromethanesulfonic acid, followed by evaporation of the solvent to obtain the desired product . Industrial production methods may involve similar processes but on a larger scale, ensuring high purity and yield.
化学反应分析
Praseodymium(III) trifluoromethanesulfonate undergoes various types of chemical reactions, primarily serving as a catalyst. Some of the key reactions include:
Oxidation and Reduction Reactions: It can facilitate oxidation and reduction reactions, although specific examples are less common.
Substitution Reactions: It is involved in substitution reactions, particularly in the synthesis of α-aminonitrile.
Polymerization Reactions: It acts as a catalyst in ring-opening polymerization reactions.
Aldol Reactions: It is used in the Aldol reaction of silyl enol ethers with aldehydes.
Common reagents and conditions used in these reactions include aldehydes, amines, trimethylsilyl cyanide, and silyl enol ethers. The major products formed from these reactions are often complex organic compounds, such as α-aminonitriles and various polymers .
科学研究应用
Praseodymium(III) trifluoromethanesulfonate has a wide range of scientific research applications:
Biology: Its role in biological research is less prominent, but it can be used in the synthesis of biologically active compounds.
Industry: It is employed in industrial processes for the production of fine chemicals and polymers
相似化合物的比较
Praseodymium(III) trifluoromethanesulfonate can be compared with other lanthanide triflates, such as:
- Ytterbium(III) trifluoromethanesulfonate
- Erbium(III) trifluoromethanesulfonate
- Dysprosium(III) trifluoromethanesulfonate
- Yttrium(III) trifluoromethanesulfonate
These compounds share similar catalytic properties but differ in their specific applications and efficiencies. This compound is unique in its high water tolerance and efficiency in specific reactions, such as the synthesis of α-aminonitrile .
属性
CAS 编号 |
52093-27-3 |
|---|---|
分子式 |
CHF3O3PrS |
分子量 |
290.99 g/mol |
IUPAC 名称 |
praseodymium;trifluoromethanesulfonic acid |
InChI |
InChI=1S/CHF3O3S.Pr/c2-1(3,4)8(5,6)7;/h(H,5,6,7); |
InChI 键 |
DXZODPQHLDOQFU-UHFFFAOYSA-N |
SMILES |
C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].C(F)(F)(F)S(=O)(=O)[O-].[Pr+3] |
规范 SMILES |
C(F)(F)(F)S(=O)(=O)O.[Pr] |
Pictograms |
Irritant |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


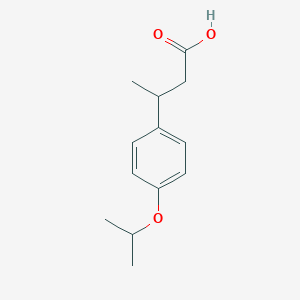
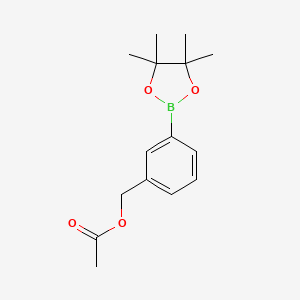

![3-(2-chloro-6-fluorophenyl)-1-[2-(1H-triaziren-1-yl)phenyl]-2-propen-1-one](/img/structure/B1366249.png)
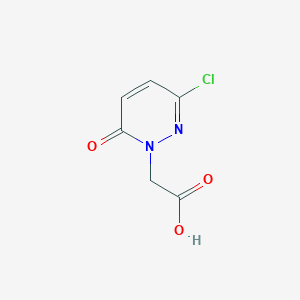

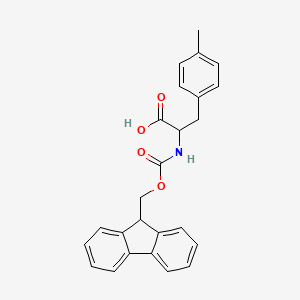

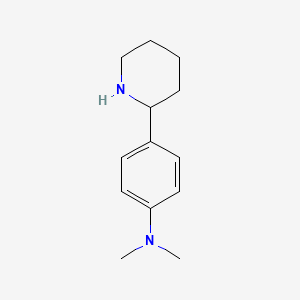
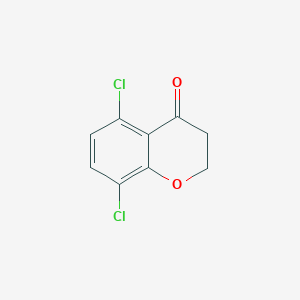
![[1-(2,5-Dichlorothiophen-3-yl)ethylideneamino]thiourea](/img/structure/B1366281.png)
![5,7-Dimethylpyrazolo[1,5-a]pyrimidine-2,3-diamine](/img/structure/B1366286.png)
![3-[(1-carbamothioyl-3-methyl-5-oxo-4H-pyrazol-4-yl)azo]benzoic acid](/img/structure/B1366296.png)
![1,1-dioxo-2H,3H,4H-1lambda6-thieno[2,3-b]thiopyran-4-yl 3-chlorobenzoate](/img/structure/B1366298.png)
